

A Technical Guide to High-Purity Ethyl Linoleate-d2 for Research Professionals

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Compound of Interest

Compound Name: Ethyl linoleate-d2

Cat. No.: B10832585

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For researchers, scientists, and drug development professionals, the procurement and application of high-purity deuterated compounds are critical for ensuring the accuracy and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the commercial suppliers, quality specifications, and analytical methodologies for high-purity **Ethyl linoleate-d2**, a deuterated analog of the essential omega-6 fatty acid ester.

Commercial Availability and Quality Specifications

High-purity **Ethyl linoleate-d2** and its isotopologues are available from a select number of specialized chemical suppliers. These compounds are primarily used as internal standards in mass spectrometry-based lipidomics, as tracers in metabolic studies, and in the development of deuterated drugs to alter pharmacokinetic profiles. The most common commercially available form is deuterated at the bis-allylic position (C11), which is susceptible to oxidation.

Supplier	Product Name	Isotopic Purity	Chemical Purity (by HPLC)	Notes
MedchemExpress	Ethyl linoleate-d2	Not specified on website	Not specified for deuterated version (99.72% for non-deuterated)	Also offer Ethyl linoleate-d5 and -d11.[1]
Cayman Chemical	Linoleic Acid-d11 ethyl ester	≥99% deuterated forms (d1-d11)	98.0%	Provided as a solution in ethanol.[2][3]
Retrotope, Inc.	Deulinoleate ethyl (11,11-d2-Ethyl linoleate)	Not specified (Investigational Drug)	Not publicly available	An experimental drug developed to resist lipid peroxidation.[4]

Table 1: Commercial Suppliers and Specifications of Deuterated Ethyl Linoleate.

Experimental Protocols: Synthesis and Quality Control

The synthesis and quality control of high-purity **Ethyl linoleate-d2** involve precise chemical reactions and rigorous analytical testing to ensure isotopic enrichment and chemical purity.

Synthesis of 11,11-d2-Ethyl Linoleate

A common strategy for the specific deuteration of linoleic acid at the 11-position involves the reduction of a suitable precursor, such as a diketone, with a deuterated reducing agent. A generalized synthetic workflow is outlined below.



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Figure 1: Synthetic workflow for 11,11-d₂-Ethyl linoleate.

Quality Control and Analytical Methods

Rigorous quality control is essential to verify the isotopic purity, chemical purity, and structural integrity of **Ethyl linoleate-d₂**. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds. For the analysis of fatty acid esters, derivatization is often necessary to improve chromatographic behavior. A common derivatization agent is pentafluorobenzyl (PFB) bromide.

Sample Preparation (Derivatization to PFB Esters):

- To the sample containing **Ethyl linoleate-d₂**, add a solution of 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile.[\[5\]](#)
- Incubate the mixture at room temperature for approximately 20 minutes.[\[5\]](#)
- Dry the sample under a stream of nitrogen or in a vacuum concentrator.[\[5\]](#)
- Reconstitute the sample in an appropriate solvent, such as iso-octane, for GC-MS analysis.[\[5\]](#)

GC-MS Instrumentation and Parameters (Example):

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: Restek Rtx-5ms (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar.[\[6\]](#)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[\[6\]](#)
- Oven Temperature Program: Initial temperature of 80°C for 2 minutes, then ramp at 5°C/min to 300°C and hold for 14 minutes.[\[6\]](#)

- Injector Temperature: 300°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

Data Analysis:

The mass spectrum of the derivatized **Ethyl linoleate-d2** will show a characteristic fragmentation pattern. The molecular ion peak and key fragment ions will be shifted by +2 m/z units compared to the non-deuterated standard, confirming the presence of the two deuterium atoms. Isotopic purity can be estimated by comparing the peak intensities of the deuterated and non-deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

NMR spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of deuterated compounds. Both ^1H and ^2H NMR can be utilized.

^1H NMR Analysis:

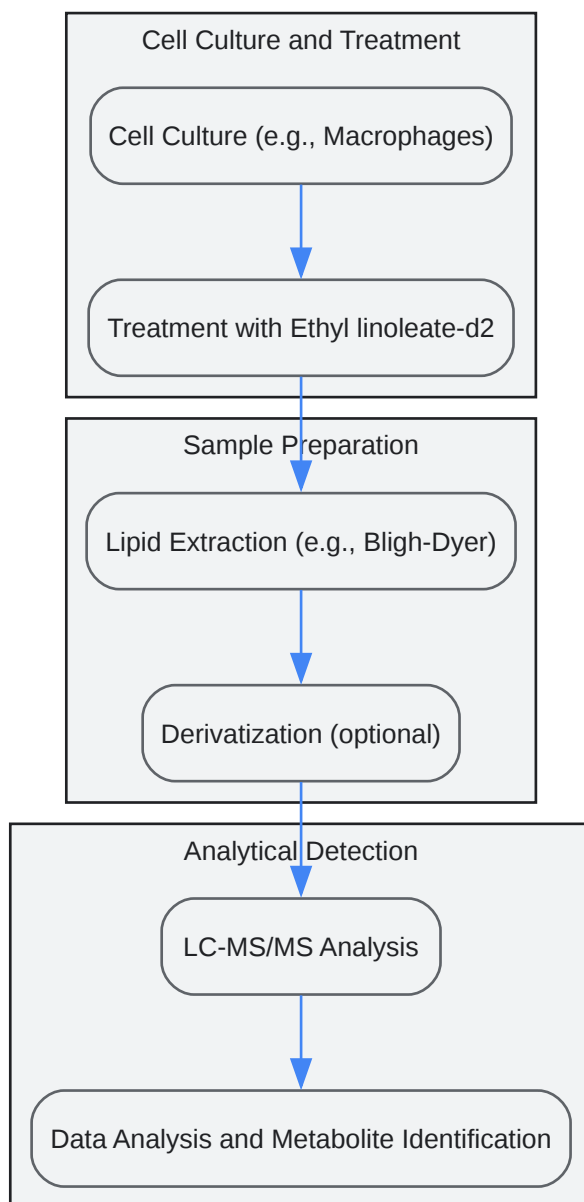
In the ^1H NMR spectrum of **Ethyl linoleate-d2**, the signal corresponding to the protons at the C11 position will be significantly diminished or absent, providing direct evidence of deuteration at this site. Quantitative ^1H NMR, using an internal standard with a known concentration, can be used to determine the chemical purity of the sample.

^2H NMR Analysis:

^2H NMR provides a direct method for observing the deuterium nuclei. A single resonance in the ^2H NMR spectrum at the chemical shift corresponding to the C11 position confirms the site of deuteration. The integral of this peak can be used to quantify the isotopic enrichment. Advanced 2D NMR techniques, such as NAD 2D NMR, can be employed for the complete isotopic analysis of fatty acid methyl esters.^{[7][8]}

Signaling Pathway and Experimental Workflow

Ethyl linoleate and its metabolites are involved in various cellular signaling pathways, particularly those related to inflammation and cell growth. The workflow for investigating the metabolic fate of **Ethyl linoleate-d2** often involves cell culture, lipid extraction, and subsequent analysis by mass spectrometry.



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Figure 2: Experimental workflow for tracing **Ethyl linoleate-d2** metabolism.

This technical guide provides a foundational understanding for researchers working with high-purity **Ethyl linoleate-d2**. By carefully selecting suppliers, understanding the quality specifications, and employing rigorous analytical methods, scientists can ensure the integrity of their research and contribute to advancements in drug development and the life sciences.

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